molecular formula C19H13N5O3 B11514211 6-Amino-4-(1,3-benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(1,3-benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11514211
M. Wt: 359.3 g/mol
InChI Key: LSWJJRYNLXNMCZ-UHFFFAOYSA-N
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Description

6-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that features multiple functional groups, including an amino group, a benzodioxole moiety, a pyridine ring, and a pyranopyrazole core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multi-step organic synthesis. A possible synthetic route might include:

    Formation of the Pyranopyrazole Core: This could be achieved through a multi-component reaction involving a hydrazine derivative, a β-ketoester, and an aldehyde.

    Introduction of the Benzodioxole Moiety: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzodioxole group to the core structure.

    Functionalization of the Pyridine Ring: This could involve nitration followed by reduction to introduce the amino group.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the amino group or the benzodioxole moiety.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amino groups.

    Substitution: The aromatic rings in the compound could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound could serve as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Compounds with similar structures are often studied for their potential as enzyme inhibitors, receptor agonists/antagonists, or antimicrobial agents.

Medicine

    Drug Development: The compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

    Material Science: The compound could be explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-4-YL)-1H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: Lacks the amino group.

    6-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-4-YL)-1H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: Lacks the pyran ring.

Uniqueness

The presence of multiple functional groups and the specific arrangement of these groups make 6-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE unique

Properties

Molecular Formula

C19H13N5O3

Molecular Weight

359.3 g/mol

IUPAC Name

6-amino-4-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H13N5O3/c20-8-12-15(11-1-2-13-14(7-11)26-9-25-13)16-17(10-3-5-22-6-4-10)23-24-19(16)27-18(12)21/h1-7,15H,9,21H2,(H,23,24)

InChI Key

LSWJJRYNLXNMCZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC=NC=C5)N)C#N

Origin of Product

United States

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